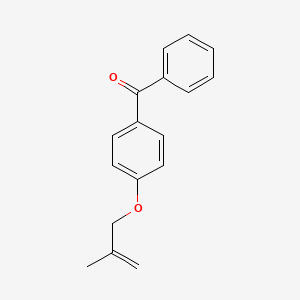

4-Methallyloxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

[4-(2-methylprop-2-enoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C17H16O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11H,1,12H2,2H3 |

InChI Key |

NSZISQULSNKJQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Methallyloxybenzophenone

Strategic Approaches to the Benzophenone (B1666685) Core Synthesis

The formation of the diaryl ketone structure of benzophenone is a foundational step in organic synthesis. Two principal strategies dominate this field: the classical Friedel-Crafts acylation and modern cross-coupling reactions.

Friedel-Crafts Acylation and Related Carbon-Carbon Bond Forming Reactions

The Friedel-Crafts acylation is a historic and widely utilized method for synthesizing aryl ketones. patsnap.comarchive.org The reaction typically involves the electrophilic aromatic substitution of an aromatic ring, such as benzene, with an acylating agent, commonly an acyl chloride like benzoyl chloride, in the presence of a Lewis acid catalyst. uni-regensburg.de

The mechanism commences with the activation of the acyl chloride by the Lewis acid, for instance, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. patsnap.com This ion is then attacked by the nucleophilic aromatic ring. A key feature of this reaction is that the product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst. An aqueous workup is required to liberate the final ketone product. patsnap.com While AlCl₃ is traditional, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates have also been employed. uni-regensburg.degoogle.comoatext.com For the synthesis of a substituted benzophenone like 4-hydroxybenzophenone (B119663), a common precursor, the Fries rearrangement of a phenyl benzoate (B1203000) ester or direct acylation of phenol (B47542) can be employed. ijraset.comlibretexts.org The direct acylation of phenol with benzoyl chloride often yields a mixture of ortho and para isomers, from which the desired 4-hydroxybenzophenone must be separated.

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | 1,2-Dichloroethane | 0-5 | 80 | patsnap.comijraset.com |

| Phenol | Benzoyl Chloride | AlCl₃ (1-2) | Chlorobenzene | 40-70 | ~60 | nih.gov |

| Anisole | Benzoyl Chloride | γ-Fe₂O₃ (0.2) | None (Sonication) | 30-35 | >95 | researchgate.net |

| Benzene | Benzoyl Chloride | FeCl₃ (cat.) | None | 190 | 79 | byjus.com |

| p-Xylene | Benzoyl Chloride | Yb(OTf)₃ (0.2) | Dichloroethane | Reflux | 93 | oatext.com |

Cross-Coupling Reactions for Aryl-Aryl Ketone Formation

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods. The Suzuki-Miyaura coupling is a prominent example used for the formation of aryl-aryl ketones. researchgate.net

This reaction typically involves the coupling of an arylboronic acid with an acyl chloride or another suitable electrophile. ijraset.comresearchgate.net The catalytic cycle is initiated by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂). masterorganicchemistry.com The choice of ligand, base, and solvent is crucial for the reaction's success. Various phosphine (B1218219) ligands have been developed to enhance the catalytic activity and stability of the palladium complex. nih.gov An alternative to the standard Suzuki coupling is the carbonylative Suzuki coupling, where carbon monoxide is introduced to couple an aryl halide with an arylboronic acid, forming a ketone. wikipedia.org

Table 2: Examples of Suzuki-Miyaura Coupling for Aryl Ketone Synthesis

| Arylboronic Acid | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd₂(dba)₃ (5 mol%) | K₂CO₃ | Toluene | Reflux | High | researchgate.net |

| Phenylboronic acid | Benzoyl Chloride | Pd(OAc)₂ / [bmim][PF₆] | K₂CO₃ | Water | 80 | 95 | google.com |

| Phenylboronic acid | 2-Bromopyridine (CO) | Pd(OAc)₂ / Benzimidazole salt ligand | K₂CO₃ | THF | 110 | High | rsc.org |

| Arylboronic acids | Acyl Chlorides | Oxime-palladacycle (cat.) | K₂CO₃ | 2-MeTHF | 80 | 85-96 | researchgate.net |

Introduction of the Methallyloxy Substituent

Once the 4-hydroxybenzophenone precursor is synthesized and purified, the final step is the introduction of the methallyloxy group. This is typically achieved through an O-alkylation reaction.

O-Alkylation of 4-Hydroxybenzophenone Precursors

The etherification of the phenolic hydroxyl group in 4-hydroxybenzophenone is most commonly accomplished via a nucleophilic substitution reaction, a classic example being the Williamson ether synthesis.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this context, the phenolic proton of 4-hydroxybenzophenone is first removed by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methallyl halide (e.g., methallyl chloride or methallyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the desired ether linkage.

The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are commonly used to generate the phenoxide. wikipedia.org Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation without strongly solvating the nucleophilic phenoxide, thus accelerating the reaction. The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. masterorganicchemistry.com

To improve the efficiency and rate of the O-alkylation, various catalytic methods can be employed.

Phase-Transfer Catalysis (PTC): This is a particularly effective technique for reactions involving a water-soluble base (like NaOH) and an organic-soluble substrate (like 4-hydroxybenzophenone). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or methyltrioctylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the methallyl halide resides. This overcomes the immiscibility of the reactants, leading to faster reaction times and often milder conditions. A Chinese patent describes the alkylation of 4-hydroxybenzophenone with various alkylating agents using a combination of an anion exchange resin and a phase-transfer catalyst like TBAB or benzyltriethylammonium chloride to achieve high yields and purity.

Iodide Catalysis: When less reactive alkylating agents like alkyl chlorides are used, the reaction rate can be significantly enhanced by the addition of a catalytic amount of a soluble iodide salt. The iodide ion participates in a Finkelstein-type reaction, converting the alkyl chloride in-situ to a more reactive alkyl iodide, which is then more readily attacked by the phenoxide.

Silver-Assisted Etherification: In certain cases, particularly with sensitive substrates, silver compounds like silver oxide (Ag₂O) can be used. researchgate.net The silver ion coordinates to the halide leaving group, facilitating its departure and promoting the SN2 reaction under milder conditions than those requiring a strong base.

Table 3: Catalytic Systems for O-Alkylation of Phenols

| Phenol Substrate | Alkylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Hydroxybenzophenone | Dimethylaminoethyl chloride HCl | D201 Anion Exchange Resin / TBAB (cat.) | Resin | DMF | 60 | >90 | |

| Phenol | n-Butyl Bromide | Tetrabutylammonium Bromide (PTC) | NaOH(aq) | Dichloromethane | 60 | 91 | |

| Phenol | Benzyl Chloride | Methyltrioctylammonium chloride (PTC) | NaOH(aq) | Water | 70 | 95 | |

| Alcohol | Alkyl Halide | Silver Oxide (Ag₂O) | - | - | Mild | Good | researchgate.net |

| Phenol | Methanol (B129727) | Alkali Metal Benzoate / Phenolate (CWES) | - | None | 320 | >95 |

Alternative Routes for Allylic Ether Formation

The synthesis of 4-Methallyloxybenzophenone, a derivative of benzophenone, can be achieved through various synthetic pathways. The most common method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzophenone with an appropriate methallyl halide in the presence of a base. However, alternative routes for the formation of the allylic ether have been explored to improve yield, purity, and reaction conditions.

One notable alternative involves the use of phase transfer catalysts and anion exchange resins. This method has been shown to accelerate the alkylation reaction of 4-hydroxybenzophenone, significantly reducing the formation of byproducts and simplifying post-reaction purification. google.com The use of a phase transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thus enhancing the reaction rate. Anion exchange resins can also be employed to activate the 4-hydroxybenzophenone. google.com This approach can lead to the synthesis of the desired 4-alkoxybenzophenone with a purity exceeding 99% through simple work-up procedures, making it suitable for industrial-scale production. google.com

Another approach to forming allylic ethers is through the Kocienski-Julia olefination reaction. organic-chemistry.orgacs.orgnih.gov This method provides a highly stereoselective route to allylic ethers with good to excellent yields under mild conditions. organic-chemistry.orgacs.orgnih.gov While not directly applied to this compound in the reviewed literature, this methodology presents a viable alternative for the synthesis of various allylic ethers and could potentially be adapted for the target compound. organic-chemistry.orgacs.orgnih.gov

The palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates represents another sophisticated strategy for forming cyclic ethers, which demonstrates the versatility of modern organometallic catalysis in ether synthesis. nih.gov Although this method is for intramolecular reactions, the principles of activating an alcohol for ether formation could inspire new intermolecular approaches.

Furthermore, the choice of alkylating agent and reaction conditions can be optimized. For instance, the alkylation of 4-hydroxybenzophenone with ethylene (B1197577) carbonate in the presence of a catalyst like tetrabutylammonium bromide offers an alternative to using alkyl halides. google.com

The table below summarizes some alternative approaches for allylic ether formation that could be adapted for the synthesis of this compound.

Table 1: Alternative Routes for Allylic Ether Formation

| Method | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|

| Phase Transfer Catalysis | Phase Transfer Catalyst (e.g., quaternary ammonium salts), Base | Accelerated reaction, reduced byproducts, simplified purification google.com |

| Anion Exchange Resin | Strongly basic anion exchange resin | High purity product, suitable for industrial production google.com |

| Kocienski-Julia Olefination | β-trialkylsilyloxy sulfones | High stereoselectivity, good to excellent yields, mild conditions organic-chemistry.orgacs.orgnih.gov |

Stereochemical Considerations in Methallyloxy Group Installation

The installation of a methallyloxy group onto a molecule can introduce stereochemical considerations, particularly when the substrate or the methallyl group itself contains stereogenic centers. While the synthesis of this compound from 4-hydroxybenzophenone does not inherently create a new stereocenter at the ether linkage, the principles of stereoselective synthesis are crucial in more complex molecules.

Research into the stereoselective synthesis of allylic ethers has led to the development of methods that can control the geometry of the resulting double bond (E/Z isomerism) or the stereochemistry of adjacent chiral centers. organic-chemistry.orgacs.orgnih.govscite.ai For example, the Kocienski-Julia olefination has been shown to produce allylic ethers with high (E)-selectivity. organic-chemistry.orgacs.orgnih.gov

In the context of more complex structures, such as those involving indoles, the substituents on the allyloxy group are known to affect the rate of rearrangements like the Claisen rearrangement. nih.gov The choice between an allyloxy and a methallyloxy group can influence the stereochemical outcome of such reactions. nih.gov

Palladium-catalyzed reactions have also been instrumental in achieving stereoselective ether synthesis. nih.gov For instance, the palladium-catalyzed cyclization of phosphono allylic carbonates bearing pendant hydroxyl groups leads to tetrahydrofuran (B95107) and tetrahydropyran (B127337) ring systems with predictable stereochemistry. nih.gov The stereochemistry of the final cyclic ether is predetermined by the stereochemistry of the starting materials. nih.gov

While the direct synthesis of this compound may not involve complex stereochemical control, the broader field of allylic ether synthesis provides a rich toolbox of stereoselective methods that could be applied if modifications to the benzophenone or methallyl moiety introduce chirality.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. Common techniques include chromatography, recrystallization, and distillation.

Chromatography is a powerful technique for separating benzophenone derivatives from reaction mixtures. scispace.comuniv.kiev.uaemu.edu.tr High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are particularly effective for the analysis and purification of these compounds. ijpsjournal.commdpi.comjfda-online.com

For the separation of benzophenone derivatives, C18 columns are frequently used as the stationary phase. ijpsjournal.commdpi.comjfda-online.com The mobile phase often consists of a gradient mixture of an aqueous solution (sometimes containing additives like formic acid or ammonia) and an organic solvent such as methanol or acetonitrile. ijpsjournal.commdpi.comjfda-online.com The selection of the mobile phase composition and gradient profile is crucial for achieving optimal separation. ijpsjournal.commdpi.comjfda-online.com

The table below provides examples of chromatographic conditions used for the separation of benzophenone derivatives, which can be adapted for the purification of this compound.

Table 2: Exemplary Chromatographic Conditions for Benzophenone Derivatives

| Chromatography Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | UPLC Waters BEH C18 (1.7 μm, 2.1 mm × 100 mm) | A: Deionized water, B: Methanol with 0.1% formic acid (gradient elution) | Triple-quadrupole MS | mdpi.comjfda-online.com |

| UPLC-MS/MS | UPLC C18 (50 mm × 2.1 mm, 1.7 µm) | A: 0.1% ammonia (B1221849) in aqueous solution, B: 0.1% ammonia in methanol (gradient elution) | MS/MS | ijpsjournal.com |

Recrystallization is a fundamental technique for purifying solid organic compounds like benzophenone derivatives. emu.edu.trualberta.capitt.eduillinois.edumt.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. pitt.edu An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point. emu.edu.trpitt.edu

For benzophenone and its derivatives, various solvents have been used for recrystallization. A patent for purifying crude benzophenone describes a process involving dissolving the crude product in an organic solvent, filtering out impurities, and then inducing crystallization by adding water. google.com Another patent mentions the purification of a benzophenone derivative by crystallization from an ethanol (B145695)/water mixture. google.com The choice of solvent is critical and often determined empirically. rochester.edurochester.edu A rule of thumb is that solvents with functional groups similar to the compound being purified are often good candidates. rochester.edurochester.edu

The process generally involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. emu.edu.trualberta.ca The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. pitt.edu

Distillation is typically used for purifying liquid compounds and may not be the primary method for a solid like this compound. However, it could be employed for purifying liquid starting materials or intermediates used in its synthesis.

The following table lists common solvents used for the recrystallization of organic compounds, which could be tested for the purification of this compound.

Table 3: Common Solvents for Recrystallization

| Solvent | Properties and Common Uses |

|---|---|

| Ethanol | A general-purpose solvent for recrystallizing compounds with minor impurities. rochester.edu |

| n-Hexane/Acetone | A solvent mixture that works well, especially when the solution is allowed to cool slowly. rochester.edu |

| n-Hexane/Ethyl Acetate | A suitable mixture, particularly when a significant amount of impurities is present. rochester.edu |

| Water | Can be a good choice for polar compounds that are not soluble in common organic solvents. rochester.edurochester.edu |

Mechanistic Organic Reactivity and Transformations of 4 Methallyloxybenzophenone

Photochemical Pathways and Excited State Chemistry

The photochemical behavior of 4-Methallyloxybenzophenone is fundamentally governed by the benzophenone (B1666685) chromophore, a well-studied system in photochemistry. The absorption of ultraviolet light initiates a series of rapid and efficient electronic and chemical transformations.

Electronic Excitation and Energy Dissipation Mechanisms of the Benzophenone Chromophore

The interaction of the benzophenone moiety with UV radiation leads to the population of electronically excited states. The subsequent dissipation of this energy dictates the ultimate photochemical outcome. The process begins with the absorption of a photon, promoting an electron from a ground-state molecular orbital to a higher-energy, unoccupied orbital. britannica.com For benzophenone, the initial excitation typically populates the first (S₁) or second (S₂) singlet excited states. edinst.comresearchgate.net

Upon absorption of light, a benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁ or S₂). edinst.com The lowest excited singlet state, S₁, results from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n,π* transition). edinst.commdpi.com This S₁(n,π*) state is relatively short-lived. brainly.com

The key feature of benzophenone photophysics is the highly efficient transition to the triplet state (T₁). The triplet state is an electronic state where the two unpaired electrons have parallel spins. edinst.combrainly.com Like the S₁ state, the lowest triplet state, T₁, is also of n,π* character. acs.orgrsc.org This T₁(n,π*) state has the properties of a diradical, with an electron-deficient oxygen atom, which makes it highly reactive in subsequent chemical processes like hydrogen abstraction. mdpi.comrsc.org The triplet state is more stable and has a longer lifetime than the singlet state, allowing it to participate in intermolecular reactions. brainly.com

| State | Multiplicity | Electronic Configuration | Typical Lifetime | Reactivity |

| S₀ | Singlet | Ground State | Stable | - |

| S₁ | Singlet | n,π | Picoseconds acs.org | Undergoes rapid intersystem crossing |

| T₁ | Triplet | n,π | Microseconds to milliseconds | Acts as a diradical; electrophilic oxygen |

This table provides a generalized summary of the characteristics of the principal electronic states of the benzophenone chromophore involved in its photochemistry.

Intersystem crossing (ISC) is the process by which a molecule in an excited singlet state transitions to a triplet state of lower energy. For the benzophenone chromophore, the ISC from the S₁(n,π) state to the T₁(n,π) state is exceptionally rapid and efficient, with a quantum yield approaching unity (~100%). edinst.comacs.org This process occurs on a timescale of approximately 10 picoseconds in various solvents. acs.org

The mechanism of this transition has been a subject of detailed study. While direct S₁ → T₁ crossing occurs, evidence suggests the involvement of a higher-energy triplet state, T₂(π,π), as an intermediate. acs.orgrsc.orgnih.gov The proposed pathway involves S₁ → T₂ → T₁ transitions, which is consistent with a two-step kinetic model. rsc.orgnih.gov The efficiency of the S₁ to T₂ transition is high because it involves a change in orbital type (n,π to π,π*), which is favored by selection rules. edinst.com

Due to the extremely high rate of intersystem crossing, other de-excitation pathways from the S₁ state, such as fluorescence, are effectively quenched. The molecule transitions to the triplet manifold far more quickly than it can emit a photon from the singlet state. This makes benzophenone and its derivatives, including this compound, very poor fluorophores but highly efficient triplet sensitizers. edinst.com

Photoreduction and Radical Generation from the Ketone Functionality

The chemistry of this compound is dominated by the reactivity of its triplet-excited ketone functionality. The T₁(n,π*) state is responsible for the characteristic photoreduction reactions that generate radical species. bgsu.edu

The triplet state of benzophenone is a potent hydrogen atom abstractor. mdpi.comibm.com The electron-deficient oxygen of the T₁(n,π*) state can abstract a hydrogen atom from a suitable donor molecule (often the solvent) to form a diphenylketyl radical (also known as a benzhydrol radical). acs.orgyoutube.com

A classic example of this reaction is the photoreduction of benzophenone in a hydrogen-donating solvent like isopropyl alcohol. bgsu.eduyoutube.com The triplet benzophenone abstracts the α-hydrogen from isopropyl alcohol, resulting in the formation of a benzophenone ketyl radical and an isopropyl alcohol-derived radical. youtube.com The activation energy for this hydrogen abstraction process from ethanol (B145695) has been determined to be 2.2 kcal/mol at low temperatures. acs.org While intermolecular abstraction from solvents is common, intramolecular hydrogen abstraction from the methallyloxy substituent in this compound is also a mechanistic possibility, though it may be less favorable than abstraction from a good hydrogen-donating solvent.

General Scheme for Intermolecular Hydrogen Abstraction:

Excitation & ISC: BP --(hν)--> ¹BP* --(ISC)--> ³BP*

H-Abstraction: ³BP* + R₂CHOH --> BPK• + R₂C•OH (Where BP is benzophenone, BPK• is the ketyl radical, and R₂CHOH is a secondary alcohol)

Once formed, the radical intermediates can undergo several subsequent reactions. The most common pathway for the benzophenone ketyl radicals is coupling, or dimerization. bgsu.edu Two ketyl radicals combine to form a stable pinacol (B44631) product. In the photoreduction of benzophenone, this product is benzopinacol. hilarispublisher.comresearchgate.net This coupling reaction is highly efficient and often leads to the precipitation of the product from the reaction mixture. bgsu.edu

| Reactant | Hydrogen Donor | Radical Intermediates | Final Products |

| Benzophenone | Isopropyl Alcohol | Benzophenone Ketyl Radical, Isopropyl Radical | Benzopinacol, Acetone bgsu.eduyoutube.com |

| Benzophenone | Ethanol | Benzophenone Ketyl Radical, Ethanol Radical | Benzopinacol, Acetaldehyde hilarispublisher.comresearchgate.net |

This table summarizes the key components and outcomes of the classic photoreduction of benzophenone, which serves as a model for the reactivity of this compound.

Photocyclization and Rearrangement Reactions Involving the Allyloxy Group

The photochemistry of allyloxy-substituted benzophenones, such as this compound, is characterized by a competition between different reaction pathways originating from the electronically excited triplet state of the benzophenone chromophore. rsc.org Upon irradiation, intramolecular hydrogen transfer is a primary process. rsc.org For allyloxybenzophenones, this can lead to the formation of triplet 1,n-biradicals which then undergo further reactions. rsc.org

Detailed studies on ortho-allyloxybenzophenone, a close analog, reveal two major competing pathways: a classical hydrogen transfer followed by cyclization and an unusual pseudo-Paternò-Büchi rearrangement. rsc.org

Hydrogen Transfer and 1,5-Cyclization : The excited benzophenone triplet abstracts a hydrogen atom from the allylic position, generating a 1,5-biradical. This short-lived biradical intermediate rapidly cyclizes to form a diastereomeric mixture of dihydrobenzofuran derivatives. rsc.org

Pseudo-Paternò-Büchi Rearrangement : A more unusual pathway involves a rearrangement that leads to the formation of an acetal (B89532). This reaction, termed a pseudo-Paternò-Büchi rearrangement, was identified as the major reaction pathway for ortho-allyloxybenzophenone, yielding the main photoproduct. rsc.org The structure of this acetal product was confirmed through X-ray analysis. rsc.org

These intramolecular reactions highlight the versatility of the excited benzophenone moiety in initiating complex transformations within a single molecule. rsc.orgwikipedia.org The competition between these pathways is a key feature of the photochemistry of this class of compounds. rsc.org

Mechanistic Elucidation via Time-Resolved Spectroscopy and Laser Flash Photolysis

The complex photochemical mechanisms of allyloxybenzophenones have been elucidated using advanced spectroscopic techniques, particularly laser flash photolysis (LFP). rsc.orgruhr-uni-bochum.de LFP is a powerful method for detecting and characterizing short-lived, reactive intermediates generated by a laser pulse. ruhr-uni-bochum.denumberanalytics.com

In the study of ortho-allyloxybenzophenone, LFP experiments provided crucial evidence for the proposed reaction pathways. rsc.org The technique allowed for the direct observation of transient species involved in the photocyclization and rearrangement reactions. rsc.orgnumberanalytics.com

Observation of Transient Species : Laser flash photolysis experiments supported the pseudo-Paternò-Büchi rearrangement pathway by detecting a long-lived intermediate species. rsc.org This transient showed a maximum absorption band at 380 nm. rsc.org The identification of such intermediates is critical for piecing together the step-by-step mechanism of the photochemical transformation. nih.gov

Kinetics and Reaction Pathways : By monitoring the rise and decay of these transient absorptions over time, from femtoseconds to microseconds, researchers can determine the kinetics of the individual reaction steps. nih.gov This data helps to confirm that the observed intermediates, like the 1,5-biradical from hydrogen abstraction and the intermediate in the rearrangement, are kinetically competent to form the final photoproducts. rsc.orgnumberanalytics.com

The use of time-resolved spectroscopy is indispensable for understanding the dynamics of excited states and the subsequent chemical reactions, providing a detailed picture of the mechanistic landscape beyond what can be inferred from final product analysis alone. acs.orgresearchgate.net

Thermal and Catalytic Reactions of the Benzophenone Moiety

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of the benzophenone moiety in this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of its thermal and catalytic transformations, allowing for the synthesis of a wide range of alcohol derivatives.

The reduction of the ketone in this compound to a secondary alcohol, 4-methallyloxydiphenylmethanol, is a common transformation. This is typically achieved using complex metal hydrides which act as a source of the hydride ion (H⁻). libretexts.org

Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is a mild and selective reducing agent capable of reducing ketones to alcohols. chemistry-online.comzenodo.org The reaction is typically performed in a protic solvent like ethanol or methanol (B129727). zenodo.org NaBH₄ is generally preferred for its safety and selectivity, as it does not typically reduce other functional groups like esters or the alkene in the methallyl group. zenodo.orgrsc.org

Lithium Aluminium Hydride (LiAlH₄) : LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. libretexts.orgnumberanalytics.com It readily reduces ketones, as well as esters, carboxylic acids, and amides. adichemistry.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with water and alcohols. libretexts.orgadichemistry.com While it would effectively reduce the benzophenone carbonyl, its high reactivity might pose a risk to other functional groups under certain conditions. ic.ac.uk

| Reagent | Solvent | Product | Reactivity Profile |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 4-Methallyloxydiphenylmethanol | Mild and selective; reduces aldehydes and ketones. chemistry-online.comzenodo.org |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 4-Methallyloxydiphenylmethanol | Strong and non-selective; reduces most polar multiple bonds. libretexts.orgadichemistry.com |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a fundamental method for forming new carbon-carbon bonds at the carbonyl carbon. libretexts.org These reactions convert the ketone of this compound into a tertiary alcohol.

Grignard Reagents : Grignard reagents are powerful nucleophiles that add to the electrophilic carbonyl carbon. pressbooks.pubnumberanalytics.com The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl, followed by protonation during aqueous workup to yield the tertiary alcohol. libretexts.orgnumberanalytics.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 1-(4-(methallyloxy)phenyl)-1-phenylethan-1-ol.

Organolithium Reagents : Organolithium reagents are even more reactive and basic than Grignard reagents. libretexts.org They react in a similar fashion, adding an alkyl or aryl group to the carbonyl carbon to form a tertiary alcohol after acidic workup. masterorganicchemistry.com For instance, the addition of phenyllithium (B1222949) (C₆H₅Li) would result in the formation of (4-(methallyloxy)phenyl)diphenylmethanol.

| Reagent Type | Example Reagent | General Product Structure | Notes |

|---|---|---|---|

| Grignard Reagent | R-MgX (e.g., CH₃MgBr) |  | Forms tertiary alcohols; requires anhydrous ether or THF as solvent. pressbooks.pubbethunecollege.ac.in |

| Organolithium Reagent | R-Li (e.g., n-BuLi) |  | Highly reactive nucleophiles and strong bases; require anhydrous, non-protic solvents. masterorganicchemistry.comwikipedia.org |

Enolization and Alpha-Substitution Reactions

Classical enolization involves the removal of a proton from a carbon atom alpha (α) to a carbonyl group, forming an enol or enolate. The benzophenone moiety itself, which consists of a carbonyl group flanked by two phenyl rings, lacks α-hydrogens. Therefore, this compound cannot undergo typical base- or acid-catalyzed enolization and subsequent α-substitution reactions directly on its core benzophenone structure.

However, the concept of generating a nucleophilic carbon α to a carbonyl-like group can be applied to derivatives of benzophenones. For instance, benzophenone imines, formed by the condensation of benzophenone with a primary amine (like glycine (B1666218) esters), possess α-protons on the imine substituent. These can be deprotonated to form enolates, which are valuable intermediates in asymmetric synthesis, particularly for producing amino acids. acs.org While this is a significant area of research, it is a reaction of a benzophenone derivative rather than of this compound itself.

Aromatic Substitution Reactions on the Phenyl Rings

The benzophenone framework of this compound consists of two phenyl rings, the reactivity of which in electrophilic aromatic substitution (EAS) is dictated by the nature of the attached substituents. One ring is unsubstituted, while the other bears a methallyloxy group (-O-CH₂-C(CH₃)=CH₂) at the para position relative to the carbonyl.

The methallyloxy group is an ortho, para-director and an activating group. Its oxygen atom can donate lone-pair electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles. Conversely, the benzoyl group is a meta-director and a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density out of the ring it is directly attached to via both inductive and resonance effects.

In this compound, these opposing effects influence the regioselectivity of electrophilic substitution. The phenyl ring activated by the methallyloxy group is significantly more susceptible to electrophilic attack than the ring deactivated by the carbonyl group. Therefore, electrophilic substitution reactions are expected to occur predominantly on the methallyloxy-substituted ring.

Within the activated ring, the para position is already occupied by the methallyloxy group. Consequently, electrophilic attack will be directed to the positions ortho to this group (C3 and C5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction Type | Expected Major Product(s) |

| Br₂ / FeBr₃ (Bromination) | 4-Methallyloxy-3-bromobenzophenone |

| HNO₃ / H₂SO₄ (Nitration) | 4-Methallyloxy-3-nitrobenzophenone |

| SO₃ / H₂SO₄ (Sulfonation) | 4-Benzoyl-2-methallyloxybenzenesulfonic acid |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 4-Methallyloxy-3-alkylbenzophenone |

| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | 4-Methallyloxy-3-acylbenzophenone |

Chemical Transformations of the Methallyloxy Alkene Unit

The methallyl group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to a variety of addition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydration, Hydrohalogenation)

The alkene in the methallyloxy moiety can undergo electrophilic addition. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation: Reaction with halogens like Br₂ or Cl₂ would lead to the addition of two halogen atoms across the double bond, yielding a dihaloalkane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon that already has more hydrogen atoms (the terminal CH₂), and the halide will add to the more substituted carbon. This would result in the formation of a tertiary halide.

Hydration: Acid-catalyzed hydration (e.g., with H₂O/H₂SO₄) would also follow Markovnikov's rule, leading to the formation of a tertiary alcohol after the addition of a hydroxyl group to the more substituted carbon of the original double bond.

Table 2: Predicted Products of Electrophilic Addition to the Alkene of this compound

| Reagent | Predicted Product Structure |

| Br₂ | 4-(2,3-Dibromo-2-methylpropoxy)benzophenone |

| HBr | 4-(3-Bromo-2-methyl-2-propoxy)benzophenone |

| H₂O / H₂SO₄ | 4-(3-Hydroxy-2-methyl-2-propoxy)benzophenone |

Note: This table is predictive. Specific experimental outcomes may vary based on reaction conditions.

Hydroboration-Oxidation and Epoxidation Chemistry

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. The first step involves the addition of borane (B79455) (BH₃) across the double bond, where the boron atom adds to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group, yielding a primary alcohol.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide (an oxirane ring) across the double bond.

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene of the methallyloxy group is not part of a conjugated diene system itself, nor is it typically electron-deficient enough to act as a potent dienophile in a standard Diels-Alder reaction without further modification. Therefore, it is not expected to readily participate in this type of cycloaddition under normal conditions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the rearrangement of alkenes, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgorganic-chemistry.org The terminal alkene of the methallyloxy group could potentially participate in several types of olefin metathesis:

Cross-Metathesis: Reaction with another olefin would lead to the exchange of alkylidene fragments.

Ring-Closing Metathesis (RCM): If a second alkene functionality were present in the molecule at an appropriate distance, RCM could be used to form a cyclic ether.

Ring-Opening Metathesis Polymerization (ROMP): While not applicable to this specific substrate, it is a key type of olefin metathesis.

The success of these reactions would depend on the choice of catalyst and reaction conditions, as the carbonyl and ether functionalities could potentially interact with the metal catalyst.

Theoretical and Computational Investigations of Reaction Mechanisms

Currently, there is a lack of specific theoretical and computational studies in the published literature that focus on the reaction mechanisms of this compound. However, computational chemistry could provide valuable insights into its reactivity.

For instance, Density Functional Theory (DFT) calculations could be employed to:

Model the transition states for electrophilic aromatic substitution to confirm the predicted ortho-selectivity on the activated ring.

Calculate the relative energies of the carbocation intermediates in electrophilic additions to the alkene, thereby predicting the regioselectivity of these reactions.

Investigate the potential for and barriers to intramolecular reactions, such as cyclization.

Explore the coordination of the molecule to olefin metathesis catalysts to understand potential catalyst inhibition or side reactions.

Such computational studies would be a valuable complement to experimental work on the reactivity of this molecule.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Reaction Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary tool for mapping the potential energy surface of reactions involving this compound. For a potential Claisen rearrangement, DFT calculations would be employed to optimize the geometries of the ground state reactant, the pericyclic transition state, and the final rearranged product, 2-allyl-4-hydroxybenzophenone.

Time-Dependent DFT (TD-DFT) would be instrumental in exploring the compound's photochemistry. These calculations could predict the vertical excitation energies corresponding to the n→π* and π→π* electronic transitions of the benzophenone moiety. This information is fundamental to understanding the initial steps of photochemical reactions, such as intersystem crossing to the triplet state, which is characteristic of benzophenone photochemistry.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Claisen Rearrangement of this compound (Note: This table is illustrative due to the absence of published data. Values are representative for a typical aryl allyl ether rearrangement.)

| Parameter | Value (kcal/mol) | Method/Basis Set |

| Activation Energy (Ea) | 25 - 35 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Activation (ΔG‡) | 28 - 38 | B3LYP/6-31G(d) |

| Enthalpy of Reaction (ΔH°) | -15 to -25 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Reaction (ΔG°) | -18 to -28 | B3LYP/6-31G(d) |

Transition State Theory and Reaction Coordinate Analysis

For any proposed reaction mechanism, the identification and verification of the transition state (TS) are paramount. Using computational methods, a TS structure is located on the potential energy surface as a first-order saddle point. Verification involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

For the Claisen rearrangement of this compound, the TS would feature a six-membered ring with partially formed and partially broken C-C and C-O bonds. Analysis of this structure would provide key insights into the concerted, pericyclic nature of the reaction. The Intrinsic Reaction Coordinate (IRC) method would then be used to compute the minimum energy path connecting the transition state to the reactant and product, confirming that the located TS is indeed the correct one for the transformation.

Table 2: Illustrative Geometric Parameters of a Hypothetical Claisen Rearrangement Transition State (Note: This table is illustrative due to the absence of published data.)

| Parameter | Bond Length (Å) | Description |

| C(allyl)-C(ring) | ~2.1 | Forming C-C bond |

| O-C(allyl) | ~1.9 | Breaking C-O bond |

| C(ring)-O | ~1.4 | Benzene C-O bond |

Molecular Dynamics Simulations of Reactive Intermediates

While the Claisen rearrangement is typically a concerted process, photochemical reactions of this compound would involve distinct reactive intermediates. Following UV excitation, the benzophenone moiety would form a triplet diradical. The subsequent reactivity of this species, such as intramolecular hydrogen abstraction from the methallyl group, could be studied using Ab Initio Molecular Dynamics (AIMD) or QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.

These simulations would model the time-evolution of the intermediate, providing insights into its lifetime, conformational dynamics, and the pathways for subsequent reactions, such as cyclization or fragmentation. By simulating the behavior of these short-lived species in a solvent environment, one could understand the influence of solvent caging and specific solvent-solute interactions on the reaction outcome.

Polymerization Chemistry and Macromolecular Architectures Initiated or Formed by 4 Methallyloxybenzophenone

Radical Polymerization of the Methallyloxy Monomer

Conventional free-radical polymerization is a fundamental method for producing a wide array of polymers. The polymerization of 4-Methallyloxybenzophenone through this mechanism is governed by the reactivity of its methallyl double bond.

The initiation of the radical polymerization of this compound can be achieved through several mechanisms, each offering distinct advantages in controlling the onset of polymerization.

Thermal Initiation: This method involves the use of thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO). When heated, these molecules decompose to generate primary radicals, which then attack the methallyl double bond of the monomer, initiating the polymerization chain. The rate of initiation is dependent on the decomposition rate of the initiator and the temperature of the reaction.

Photoinitiated Polymerization: A significant feature of this compound is the presence of the benzophenone (B1666685) group, which can act as a built-in photoinitiator. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like a solvent or another monomer molecule) to form a ketyl radical and another radical species, both of which can initiate polymerization. This intrinsic photoinitiation capability allows for spatial and temporal control over the polymerization process.

Radiation-Induced Polymerization: High-energy radiation, such as gamma rays or electron beams, can also be employed to initiate polymerization. This method generates radicals by interacting with the monomer molecules directly, leading to the formation of radical ions that can initiate the polymerization process.

| Initiation Method | Initiator/Source | Typical Conditions | Advantages |

| Thermal | AIBN, BPO | 60-100 °C | Simple, well-understood |

| Photoinitiated | UV light (intrinsic) | Room temperature | Spatiotemporal control |

| Radiation-Induced | Gamma rays, E-beam | Room temperature | Initiator-free, clean |

Chain transfer and termination are crucial events that limit the growth of polymer chains and determine the final molecular weight and its distribution.

Termination: Termination of growing polymer chains primarily occurs through bimolecular reactions between two polymer radicals. The two main mechanisms are:

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end group.

The dominant termination mechanism depends on the specific monomer and reaction conditions.

| Process | Description | Consequence |

| Degradative Chain Transfer | H-abstraction from the monomer's methyl group | Lowers polymerization rate and molecular weight |

| Combination | Two growing chains combine | Increases molecular weight |

| Disproportionation | H-transfer between two growing chains | Forms two shorter chains |

The polymerization of this compound, a prochiral monomer, can lead to the formation of stereocenters along the polymer backbone, resulting in different tacticities (isotactic, syndiotactic, or atactic). In conventional radical polymerization, there is generally poor stereocontrol, leading to the formation of atactic polymers. This is because the incoming monomer can approach the planar radical chain end from either face with nearly equal probability. Achieving stereocontrol in radical polymerization is a significant challenge and typically requires specialized techniques or additives that are not commonly employed in standard radical systems.

Controlled/Living Radical Polymerization (CLRP) Approaches

To overcome the limitations of conventional radical polymerization, particularly the lack of control over molecular weight and architecture, controlled/living radical polymerization (CLRP) techniques have been developed.

Atom Transfer Radical Polymerization (ATRP) is a powerful CLRP method that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. ATRP is known for its tolerance to a wide variety of functional groups in monomers.

The applicability of ATRP to this compound would depend on the compatibility of the ether and benzophenone functionalities with the ATRP catalyst system, which typically consists of a transition metal complex (e.g., copper with a nitrogen-based ligand) and an alkyl halide initiator. Both ether and ketone functionalities are generally well-tolerated in ATRP, suggesting that the controlled polymerization of this compound via this method is feasible.

Successful ATRP of this monomer would allow for the synthesis of:

Homopolymers with controlled molecular weights and low dispersity.

Block copolymers by sequential monomer addition, enabling the creation of materials with tailored properties.

Star polymers and other complex architectures by using multifunctional initiators.

The use of ATRP could potentially mitigate the effects of degradative chain transfer to some extent by maintaining a low concentration of active radicals, thereby favoring propagation over transfer reactions. However, specific experimental studies would be required to determine the optimal conditions and the degree of control achievable for this particular monomer.

| Parameter | Conventional Radical Polymerization | Atom Transfer Radical Polymerization (ATRP) |

| Molecular Weight Control | Poor, often low due to chain transfer | Good, predetermined by [M]/[I] ratio |

| Dispersity (Đ) | Broad (Đ > 1.5) | Narrow (Đ < 1.5) |

| Architecture | Linear, branched (uncontrolled) | Linear, block, star, graft (controlled) |

| Chain-end Functionality | Limited | Well-defined, retained throughout |

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that facilitates the synthesis of polymers with well-defined architectures, predictable molecular weights, and low dispersity. icp.ac.ru The mechanism relies on the reversible deactivation of growing polymer chains by a stable nitroxide radical. wikipedia.org This process involves a thermally labile alkoxyamine, which can be used as a unimolecular initiator or formed in situ in a bimolecular system. Upon heating, the alkoxyamine undergoes reversible homolysis of the C-O bond, generating a propagating radical and a persistent nitroxide radical. wikipedia.orgnih.gov The nitroxide reversibly traps the growing polymer radical, establishing a dynamic equilibrium between active and dormant species. icp.ac.ru This equilibrium, governed by the persistent radical effect, minimizes irreversible termination reactions and allows for controlled chain growth. icp.ac.ruwikipedia.org

While NMP is a versatile technique for a wide range of monomers, specific studies detailing the direct participation or initiation by this compound in NMP strategies are not extensively documented in the provided research. The potential utility of this compound in NMP could be conceptualized, for instance, by modifying it to create an alkoxyamine initiator; however, detailed research findings on such specific applications are not presently available.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and powerful controlled radical polymerization technique applicable to a wide array of monomers under various reaction conditions. nih.gov The process provides excellent control over molecular weight and results in low polydispersity indices (PDI). nih.gov The control mechanism in RAFT polymerization is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. cmu.edu Propagating radicals add to the RAFT agent to form a dormant intermediate radical, which can then fragment to release a new radical that can reinitiate polymerization. researchgate.net This chain transfer process establishes an equilibrium between active (propagating) and dormant (RAFT adduct) polymer chains, allowing for controlled growth. rsc.org

The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer being polymerized. cmu.edu While RAFT has been used to polymerize monomers with highly reactive functionalities, such as 4-vinylbenzaldehyde, specific research detailing the use of this compound, either as a monomer or as a component of a RAFT agent, is not available in the provided search results. nih.gov The successful application of RAFT to polymerize this compound would require empirical determination of suitable RAFT agents and reaction conditions.

Cationic and Anionic Polymerization Potential of the Alkene

The methallyl group in this compound contains a carbon-carbon double bond (alkene), which theoretically presents a site for polymerization. The susceptibility of an alkene to either cationic or anionic polymerization is largely determined by the electronic nature of its substituent groups.

Cationic Polymerization: This method is generally effective for monomers with electron-donating groups that can stabilize the propagating carbocationic chain end. While the ether oxygen in the methallyloxy group has lone pairs that can exert a +M (mesomeric) effect, its potential to stabilize a cation at the alkene is not as strong as in monomers like vinyl ethers. Visible light has been used to control cationic polymerization for certain monomers like methoxystyrene. nih.gov However, there is no specific research available that demonstrates the successful cationic polymerization of the methallyl group in this compound.

Anionic Polymerization: This technique is suitable for monomers with electron-withdrawing groups that can stabilize a propagating carbanionic chain end. The substituents on the methallyl group of this compound are not strongly electron-withdrawing. Therefore, the initiation and propagation via an anionic mechanism would be challenging. Anionic polymerization typically requires highly reactive initiators and is sensitive to impurities. nih.gov There are no documented studies showing successful anionic polymerization of this compound.

Photopolymerization and Curing Mechanisms

The benzophenone moiety within this compound is a well-established and widely used functional group for initiating photopolymerization. nih.govchemrxiv.org Benzophenone-based compounds are classified as Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, the benzophenone unit transitions to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. nih.govchemrxiv.org This excited triplet state does not cleave unimolecularly but instead abstracts a hydrogen atom from a suitable donor (a co-initiator), such as an amine or an ether. sigmaaldrich.com This bimolecular reaction generates two distinct radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule. The latter is typically the primary species responsible for initiating the free-radical polymerization of monomers like acrylates and methacrylates. nih.govchemrxiv.org

The efficiency of initiation can be enhanced by combining benzophenone derivatives with co-initiators. chemrxiv.org The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient activation. sigmaaldrich.com Benzophenone and its derivatives are valued for their strong absorption and versatility, making them suitable for applications such as UV-curing of coatings, inks, and adhesives. nih.govchemrxiv.org

| Feature | Description |

| Initiator Type | Type II Photoinitiator |

| Mechanism | Bimolecular hydrogen abstraction from a co-initiator |

| Active State | Excited triplet state |

| Radical Generation | Forms a ketyl radical and an initiating radical from the co-initiator |

| Typical Monomers | Acrylates, Methacrylates |

| Common Applications | UV-curing of inks, coatings, and adhesives nih.govchemrxiv.org |

This interactive table summarizes the role of the benzophenone moiety as a photoinitiator.

The same photochemical property that makes the benzophenone group an effective photoinitiator also enables it to act as a powerful cross-linker for forming polymer networks. mdpi.com When a polymer system contains pendant benzophenone groups, such as those that would be present after incorporating this compound into a polymer backbone, UV irradiation can induce cross-linking.

Upon UV exposure (e.g., at 365 nm), the excited benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain. mdpi.com This process creates a radical on that polymer chain and a benzophenone ketyl radical. The subsequent combination of these radicals can form a stable carbon-carbon bond, effectively creating a cross-link between two polymer chains. mdpi.com This process, when repeated throughout the material, leads to the formation of a three-dimensional polymer network. The degree of cross-linking can be controlled by factors such as the concentration of benzophenone groups, the intensity of the UV radiation, and the exposure time. mdpi.com This network formation is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of the material. mdpi.comnih.gov

| Step | Process | Outcome |

| 1. Activation | The benzophenone moiety absorbs UV light and forms an excited triplet state. | Energized benzophenone group. |

| 2. H-Abstraction | The excited benzophenone abstracts a hydrogen atom from an adjacent polymer chain. | Creation of two radicals: a ketyl radical and a radical on the polymer backbone. |

| 3. Cross-linking | The two radicals combine to form a covalent bond. | A stable cross-link is formed between polymer chains. |

| 4. Network Formation | The process repeats, creating multiple cross-links throughout the polymer matrix. | A 3D polymer network is formed with enhanced properties. mdpi.com |

This interactive table outlines the mechanism of benzophenone-mediated photocross-linking.

Copolymerization Studies with Diverse Monomers

Copolymerization is the process of polymerizing two or more different types of monomers to create a copolymer. uomosul.edu.iqeuroplas.com.vn This technique is widely used to tailor the properties of the final material, as the copolymer will have characteristics derived from all the constituent monomers. uomosul.edu.iq The structure and properties of a copolymer are determined by the reactivity of the monomers and their relative proportions in the reaction feed. copoldb.jp

In free-radical copolymerization, the composition of the resulting polymer chain is described by the Mayo-Lewis equation, which uses monomer reactivity ratios (r1 and r2). tulane.edu These ratios compare the rate at which a growing polymer chain ending in one monomer adds another unit of the same monomer versus its tendency to add the other comonomer. tulane.edu

If r1 > 1 , the growing chain preferentially adds monomer 1.

If r1 < 1 , the growing chain preferentially adds monomer 2.

If r1r2 = 1 , an ideal or random copolymer is formed, where the monomer arrangement is statistical. tulane.edu

If r1 and r2 are both < 1 , the copolymer tends toward an alternating structure. copoldb.jp

While the principles of copolymerization are well-established, specific studies detailing the copolymerization of this compound with other monomers and the corresponding reactivity ratios are not available in the provided search results. Such studies would be necessary to predict and control the incorporation of this compound into a copolymer chain with other monomers like styrene, acrylates, or methacrylates, thereby creating functional polymers with photo-cross-linkable properties.

| Reactivity Ratios (r1, r2) | Copolymer Type | Description |

| r1 > 1 and r2 < 1 | Rich in Monomer 1 | Both propagating radicals prefer to add Monomer 1. copoldb.jp |

| r1 < 1 and r2 > 1 | Rich in Monomer 2 | Both propagating radicals prefer to add Monomer 2. |

| r1 ≈ 1 and r2 ≈ 1 | Statistical (Ideal) | Monomers are incorporated randomly based on their feed ratio. |

| r1 < 1 and r2 < 1 | Alternating | Each radical prefers to react with the other monomer, leading to an alternating sequence. copoldb.jptulane.edu |

| r1 > 1 and r2 > 1 | Blocky | Each radical prefers to react with its own monomer type, leading to blocks of each. tulane.edu |

This interactive table explains how monomer reactivity ratios influence the final copolymer structure.

Advanced Characterization Techniques for Research on 4 Methallyloxybenzophenone

Spectroscopic Analysis of Intermediates and Reaction Products

Spectroscopy is a cornerstone in the chemical analysis of 4-Methallyloxybenzophenone, involving the interaction of electromagnetic radiation with the molecule to probe its structure and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic compounds. msu.educore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the covalent structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The splitting pattern of a signal can be predicted by the n+1 rule, where n is the number of adjacent, spin-coupled nuclei. msu.edu For this compound, distinct signals are expected for the aromatic protons on the two different phenyl rings and for the protons of the methallyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides insight into its bonding and electronic environment (e.g., carbonyl, aromatic, aliphatic). msu.edu

The structural assignment is confirmed by comparing the spectra of the product with that of the starting material, such as 4-Hydroxybenzophenone (B119663), which would lack the characteristic signals of the methallyl group. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195-197 |

| Quaternary Aromatic C-O | - | ~162-164 |

| Quaternary Aromatic C-C=O | - | ~137-139 |

| Aromatic CH (unsubstituted ring) | ~7.7-7.8 (ortho), ~7.4-7.6 (meta, para) | ~128-133 |

| Aromatic CH (substituted ring, ortho to OR) | ~6.9-7.1 | ~114-116 |

| Aromatic CH (substituted ring, ortho to C=O) | ~7.7-7.9 | ~131-133 |

| O-CH₂ | ~4.5-4.6 | ~70-72 |

| C=CH₂ (quaternary) | - | ~139-141 |

| C=CH₂ (methylene) | ~5.0-5.1 | ~112-114 |

| CH₃ | ~1.8-1.9 | ~19-21 |

Note: These are predicted values based on substituent effects and data for analogous compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). youtube.com In the synthesis of this compound from 4-Hydroxybenzophenone, IR spectroscopy is invaluable for monitoring the reaction. The disappearance of the broad O-H stretching band of the phenolic starting material (typically ~3200-3600 cm⁻¹) and the appearance of new bands corresponding to the methallyl group confirm the formation of the ether linkage.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Aromatic Ketone | ~1650-1670 |

| C-O-C Stretch | Aryl-Alkyl Ether | ~1240-1260 (asymmetric), ~1020-1050 (symmetric) |

| C=C Stretch | Aromatic Ring | ~1580-1600, ~1450-1500 |

| C=C Stretch | Alkene | ~1640-1660 |

| =C-H Bend | Alkene | ~890-910 |

| C-H Stretch | Aromatic | ~3030-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. up.ac.za The benzophenone (B1666685) moiety in this compound acts as a chromophore. The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons. shimadzu.commasterorganicchemistry.com

The attachment of the electron-donating methallyloxy group (an auxochrome) to the benzophenone core is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone, moving the peaks to longer wavelengths. shimadzu.com

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Ethanol (B145695)

| Electronic Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~280-295 | High |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that corroborates the proposed structure. Common fragmentation pathways for benzophenone derivatives include the formation of a stable benzoyl cation (C₆H₅CO⁺, m/z = 105) and other characteristic fragments.

Table 4: Key Mass Spectrometry Data for this compound (C₁₇H₁₆O₂)

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₂ | Elemental Composition |

| Molecular Weight | 268.12 g/mol | Confirmation of Identity |

| Molecular Ion Peak [M]⁺ | m/z ≈ 268 | Molecular Mass |

| Key Fragment Ion | m/z = 105 | Presence of Benzoyl (C₆H₅CO⁺) Moiety |

| Key Fragment Ion | m/z = 213 | Loss of Methallyl Group ([M-C₄H₇]⁺) |

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Luminescence spectroscopy investigates the electronic excited states of molecules. Benzophenone and its derivatives are well-known for their distinct photophysical behavior. researchgate.net Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the excited population is rapidly transferred to the lower-energy triplet state (T₁).

Fluorescence: The emission of light from the decay of the S₁ state back to the ground state (S₀) is typically very weak or non-existent for benzophenone derivatives due to the high efficiency of ISC. acs.org

Phosphorescence: The emission of light from the decay of the T₁ state to the S₀ state is the dominant luminescence process for benzophenones. acs.orgoptica.org This emission occurs at a longer wavelength and has a much longer lifetime than fluorescence.

Studying the phosphorescence spectrum of this compound can provide valuable data on the energy of its triplet state, which is crucial for applications in photochemistry and materials science. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the components of a mixture, making it indispensable for monitoring the progress of a reaction and assessing the purity of the final product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used. A UV detector, often a diode-array detector (DAD), is employed to monitor the column effluent. dntb.gov.ua

Purity Assessment: A pure sample of this compound will show a single major peak in the chromatogram. The presence of other peaks indicates impurities, such as unreacted 4-Hydroxybenzophenone or side-products. The area percentage of the main peak provides a quantitative measure of purity.

Reaction Monitoring: By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of the starting material and the formation of the product. This allows for the optimization of reaction conditions such as temperature and reaction time.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful alternative. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components are then analyzed by a mass spectrometer, providing both separation and structural identification. This technique is particularly useful for identifying volatile impurities or by-products. nih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxybenzophenone |

| Benzophenone |

| Acetonitrile |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and its related benzophenone analogues. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information.

Research on benzophenone and its derivatives frequently employs GC-MS for identification and quantification in various matrices. nih.govnih.gov A typical analysis involves injecting a sample solution into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The column, often coated with a non-polar or mid-polar stationary phase like polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5 type phases), separates compounds based on their boiling points and polarity.

Specific instrument parameters are optimized to achieve efficient separation. For instance, a common method for benzophenone analysis utilizes a temperature program that starts at a lower temperature and gradually increases, allowing for the sequential elution of compounds with different volatilities. The separated compounds are then detected, with mass spectrometry providing detailed structural information based on their fragmentation patterns, enabling unambiguous identification. nih.gov

| Parameter | Condition A | Condition B |

|---|---|---|

| Column Type | DB-5MS | DB-1 |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 60 m x 0.32 mm ID, 1.0 µm film |

| Carrier Gas | Helium | Hydrogen |

| Temperature Program | 70°C, ramp to 250°C at 30°C/min, then to 280°C | 50°C (1 min), ramp to 170°C at 10°C/min (hold 21 min) |

| Injector Temperature | 250°C | 250°C |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for non-volatile or thermally sensitive compounds and is widely used for the analysis of photoinitiators, including this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. nih.govnih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is pumped through the column. helixchrom.commtc-usa.com By varying the ratio of these solvents (either isocratically or through a gradient), the retention of analytes can be precisely controlled. Additives such as acetic or phosphoric acid are often included to control the pH and improve peak shape. helixchrom.comconicet.gov.ar

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. nih.gov Benzophenone derivatives have strong chromophores, making them highly suitable for UV detection, often monitored around 254 nm or 287 nm. nih.govhelixchrom.com This method allows for the accurate quantification of this compound in complex mixtures, such as photocurable formulations or extracts from cured polymers.

| Parameter | Condition A helixchrom.com | Condition B nih.gov | Condition C conicet.gov.ar |

|---|---|---|---|

| Column Type | Heritage C18 | C18 | Inertsil ODS-3 (C18) |

| Dimensions | 4.6 x 150 mm, 5 µm | Not Specified | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Water/Acetonitrile/Acetic Acid (49/50/1) | Ethanol/Water/Acetic Acid (70/29.5/0.5) | Methanol/Water (95/5), pH 3.2 with H₃PO₄ |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |

| Detection | UV @ 254 nm | UV @ 309 nm | UV @ 315 nm |

X-ray Diffraction for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is an absolute technique that provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. While this technique is applied to crystalline materials, it is invaluable for studying derivatives of this compound to understand their molecular conformation, packing in the solid state, and intermolecular interactions.

The process involves growing a high-quality single crystal of the target derivative. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined.

This analysis yields precise data on bond lengths, bond angles, and torsion angles. mdpi.com For benzophenone derivatives, a key conformational feature is the torsion angles of the two phenyl rings relative to the central carbonyl group. researchgate.net Furthermore, the data reveals how molecules pack together in the crystal lattice, identifying intermolecular forces such as hydrogen bonding, van der Waals forces, or π-π stacking. This structural information is crucial for structure-property relationship studies, explaining bulk properties like melting point, solubility, and, in the context of photoinitiators, how solid-state packing might influence photochemical reactivity. Studies on benzophenone and its co-crystals have demonstrated the power of this technique in elucidating these detailed structural features. mdpi.comresearchgate.net

| Crystallographic Parameter | Example Value (Metastable β-Benzophenone) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 16.22 Å, b = 8.15 Å, c = 16.33 Å |

| Unit Cell Angles | α = 90°, β = 112.91°, γ = 90° |

| Molecules per Unit Cell (Z) | 8 |

Research Applications and Future Directions for 4 Methallyloxybenzophenone

Development of Advanced Materials and Functional Polymers

The incorporation of a methallyl group onto the benzophenone (B1666685) structure suggests its potential as a polymerizable photoinitiator. This dual functionality could enable its covalent integration into polymer chains, offering advantages in the development of advanced materials.

Applications as Photoactive Components in Polymer Matrices

Benzophenone and its derivatives are well-known for their ability to initiate polymerization of vinyl monomers upon UV irradiation. As a photoactive component, 4-Methallyloxybenzophenone could be copolymerized with other monomers to create polymers with inherent photo-crosslinkable properties. This would allow for the post-polymerization modification of the material, such as surface patterning or the formation of hydrogels. However, specific studies detailing the performance of this compound in this capacity are not currently available.

Fabrication of Photocurable Resins and Coatings

The primary application of many benzophenone derivatives is in photocurable resins and coatings for inks, adhesives, and protective layers. The methallyl group in this compound would allow it to be chemically bonded into the polymer network it helps to create. This could potentially reduce the migration of the photoinitiator from the cured material, a significant advantage in applications such as food packaging and biomedical devices. Research quantifying the curing efficiency and migration characteristics of this compound in specific resin formulations has yet to be published.

Use in Optoelectronic Materials and Devices